(2S)-2-Amino-2-(trifluoromethyl)pent-4-enoic acid
Overview
Description
(2S)-2-Amino-2-(trifluoromethyl)pent-4-enoic acid is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a pent-4-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of (2S)-2-Amino-2-(trifluoromethyl)pent-4-enoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(trifluoromethyl)pent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2S)-2-Amino-2-(trifluoromethyl)pent-4-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(trifluoromethyl)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
α-Trifluoromethylstyrene derivatives: These compounds are versatile synthetic intermediates used in the preparation of more complex fluorinated compounds.
Difluoromethylated compounds: These compounds have similar fluorinated groups and are used in various chemical and pharmaceutical applications.
Sulfonimidates: Organosulfur compounds with similar synthetic applications and reactivity.
Uniqueness
(2S)-2-Amino-2-(trifluoromethyl)pent-4-enoic acid is unique due to its specific combination of an amino group, a trifluoromethyl group, and a pent-4-enoic acid backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-2-(trifluoromethyl)pent-4-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c1-2-3-5(10,4(11)12)6(7,8)9/h2H,1,3,10H2,(H,11,12)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIDMQLMUYGBCW-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)(C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@](C(=O)O)(C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650427 | |
Record name | (2S)-2-Amino-2-(trifluoromethyl)pent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921224-78-4 | |
Record name | (2S)-2-Amino-2-(trifluoromethyl)pent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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